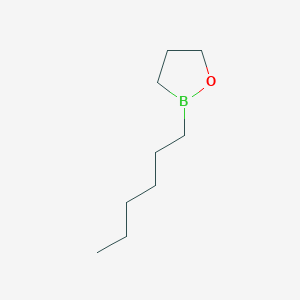![molecular formula C47H66NO4PPdS+2 B14085026 dicyclohexyl-[2-(2,4-ditert-butyl-6-methoxyphenyl)phenyl]phosphanium;methanesulfonic acid;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B14085026.png)
dicyclohexyl-[2-(2,4-ditert-butyl-6-methoxyphenyl)phenyl]phosphanium;methanesulfonic acid;N-methyl-2-phenylaniline;palladium(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
VPhos Pd G4 is a fourth-generation Buchwald palladacycle precatalyst. It is a highly active and versatile compound used in cross-coupling reactions, particularly in the formation of carbon-carbon and carbon-nitrogen bonds. This compound is known for its stability in air, moisture, and thermal conditions, making it a valuable tool in organic synthesis .
準備方法
The synthesis of VPhos Pd G4 involves the use of biarylphosphine ligands. The preparation typically includes the following steps:
Ligand Synthesis:
Complex Formation: The ligand is then complexed with palladium to form the palladacycle. This step often involves the use of palladium acetate and a base to facilitate the formation of the palladium-ligand complex.
Purification: The resulting complex is purified through crystallization or other purification techniques to obtain the final VPhos Pd G4 compound
化学反応の分析
VPhos Pd G4 is primarily used in cross-coupling reactions, including:
Buchwald-Hartwig Cross Coupling: This reaction forms carbon-nitrogen bonds using aryl halides and amines.
Heck Reaction: This reaction forms carbon-carbon bonds between alkenes and aryl halides.
Hiyama Coupling: This reaction forms carbon-carbon bonds using organosilanes and aryl halides.
Negishi Coupling: This reaction forms carbon-carbon bonds using organozinc reagents and aryl halides.
Sonogashira Coupling: This reaction forms carbon-carbon bonds between alkynes and aryl halides.
Stille Coupling: This reaction forms carbon-carbon bonds using organostannanes and aryl halides.
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds using boronic acids and aryl halides .
科学的研究の応用
VPhos Pd G4 has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for the formation of complex molecules, including pharmaceuticals and natural products.
Biology: It is used in the synthesis of biologically active compounds, aiding in the development of new drugs and therapeutic agents.
Medicine: It plays a role in the synthesis of medicinal compounds, contributing to the development of new treatments and therapies.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science
作用機序
The mechanism of action of VPhos Pd G4 involves the formation of an active palladium species that facilitates cross-coupling reactions. The biarylphosphine ligand stabilizes the palladium center, allowing it to undergo oxidative addition, transmetalation, and reductive elimination steps. These steps are crucial for the formation of carbon-carbon and carbon-nitrogen bonds. The presence of the methylated amino group on the biphenyl backbone enhances the stability and reactivity of the palladium complex .
類似化合物との比較
VPhos Pd G4 is compared with other Buchwald precatalysts, including:
G1 Buchwald Precatalysts: These require deprotonation with a base to generate the active palladium species.
G2 Buchwald Precatalysts: These use a biphenyl-based ligand and can generate the active palladium species at room temperature with weak bases.
G3 Buchwald Precatalysts: These use a methanesulfonate ligand and can accommodate bulky ligands, showing long life in solution
VPhos Pd G4 stands out due to its enhanced stability, reactivity, and ability to catalyze a wide range of cross-coupling reactions efficiently .
特性
分子式 |
C47H66NO4PPdS+2 |
|---|---|
分子量 |
878.5 g/mol |
IUPAC名 |
dicyclohexyl-[2-(2,4-ditert-butyl-6-methoxyphenyl)phenyl]phosphanium;methanesulfonic acid;N-methyl-2-phenylaniline;palladium(2+) |
InChI |
InChI=1S/C33H49OP.C13H12N.CH4O3S.Pd/c1-32(2,3)24-22-28(33(4,5)6)31(29(23-24)34-7)27-20-14-15-21-30(27)35(25-16-10-8-11-17-25)26-18-12-9-13-19-26;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h14-15,20-23,25-26H,8-13,16-19H2,1-7H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;+2/p+1 |
InChIキー |
XZEYGNBCNYQMHX-UHFFFAOYSA-O |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1)OC)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4)C(C)(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



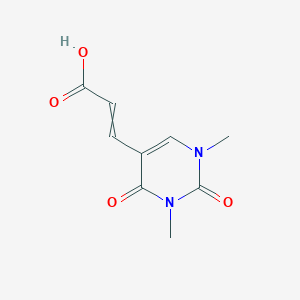
![2-[2-Bromo-4-(trifluoromethoxy)phenoxy]-1,3-difluoro-5-(trifluoromethyl)benzene](/img/structure/B14084967.png)
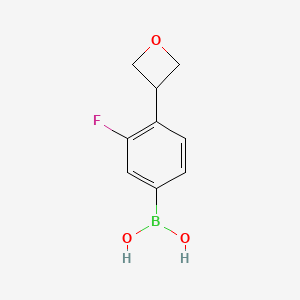
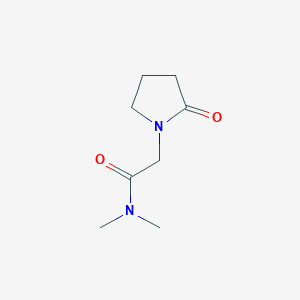
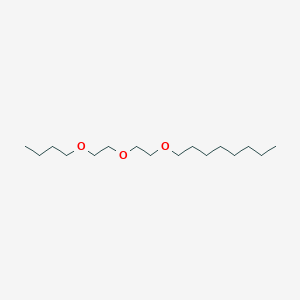
![N-[3-(Trifluoromethyl)phenyl]-1H-imidazole-1-carboxamide](/img/structure/B14084990.png)
![1-(4-Butoxy-3-methoxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085002.png)
![1-(4-Fluorophenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085003.png)
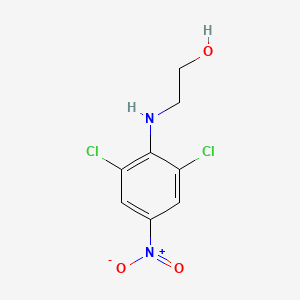
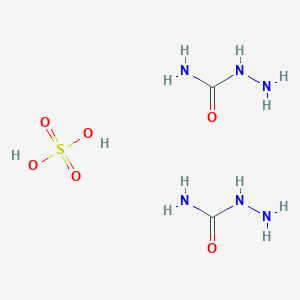

![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(furan-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085040.png)
